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In the ever-evolving landscape of antimicrobial research, the exploration of naturally derived

compounds with therapeutic potential remains a cornerstone of drug discovery. Among these,

medium-chain fatty acids (MCFAs) have garnered significant attention for their inherent

antimicrobial properties. This guide provides a comprehensive comparison of the antifungal

effects of calcium caprylate, a salt of the eight-carbon saturated fatty acid, caprylic acid,

against a panel of clinically and industrially relevant fungal strains. Drawing upon established

experimental data and field-proven insights, we will delve into its mechanism of action,

comparative efficacy, and the standardized protocols for its evaluation. This document is

intended for researchers, scientists, and drug development professionals seeking to

understand and leverage the antifungal potential of calcium caprylate.

Introduction: The Scientific Rationale for
Investigating Calcium Caprylate
Caprylic acid, the active component of calcium caprylate, is naturally found in sources like

coconut oil and mammalian milk. Its fungistatic and fungicidal properties have been recognized

for decades, with a favorable safety profile that makes it an attractive candidate for various

applications.[1] The salt form, calcium caprylate, offers potential advantages in terms of

formulation and delivery, acting as a buffered source that allows the caprylate ion to exert its

effects throughout different physiological environments.
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The primary impetus for this comparative guide is the need for a consolidated understanding of

caprylate's efficacy across a spectrum of fungal morphologies and species. While much of the

existing research has centered on the yeast Candida albicans, a comprehensive evaluation

must include other clinically significant yeasts, filamentous fungi (molds), and dermatophytes to

fully map its potential and limitations.

Mechanism of Action: Disrupting the Fungal
Fortress
The antifungal activity of caprylic acid is multifaceted, though its primary mode of action is the

disruption of the fungal cell membrane.[1] This mechanism is fundamentally linked to the

physicochemical properties of this medium-chain fatty acid.

Membrane Perturbation: As a lipophilic molecule, caprylic acid can easily insert itself into the

lipid bilayer of the fungal plasma membrane. This integration disrupts the membrane's

structural integrity, leading to increased permeability. The consequence is a cascade of

detrimental effects, including the uncontrolled leakage of essential intracellular ions and

metabolites, which ultimately leads to cell death.[1]

Inhibition of Virulence Factors: Beyond direct membrane damage, caprylic acid has been

shown to inhibit key virulence factors, particularly in Candida albicans. This includes

interfering with the morphological transition from yeast to the more invasive hyphal form, a

critical step in tissue invasion.[2] Furthermore, caprylic acid can inhibit the formation of

biofilms, which are structured communities of fungal cells that exhibit high resistance to

conventional antifungal agents.[2][3]

Gene Expression Modulation: Research has indicated that caprylic acid can downregulate

the expression of genes associated with morphogenesis and adhesion in C. albicans.[2]

This multi-pronged attack makes caprylic acid a robust antifungal agent, and understanding

this mechanism is crucial for interpreting its differential effects on various fungal strains.
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Figure 1: Proposed mechanism of action for caprylic acid.

Comparative Efficacy: A Strain-by-Strain Analysis
The effectiveness of calcium caprylate varies significantly among different fungal species.

This variation can be attributed to differences in cell wall composition, membrane fluidity, and

the presence of efflux pumps. The following sections compare its activity against representative
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yeasts, molds, and dermatophytes, with quantitative data summarized in Table 1. It is important

to note that most available data is for caprylic acid, which is the active antifungal component of

calcium caprylate.

Yeasts: The Primary Target
Yeasts, particularly Candida species, are the most extensively studied group in relation to

caprylic acid's antifungal properties.

Candida albicans: This opportunistic pathogen is highly susceptible to caprylic acid. Studies

have reported Minimum Inhibitory Concentration (MIC) values typically ranging from 450

µg/mL to 500 µg/mL. At these concentrations, caprylic acid effectively inhibits growth, and at

higher concentrations, it exhibits fungicidal activity. It also demonstrates potent activity

against C. albicans biofilms, which are notoriously resistant to many standard antifungal

drugs.[2][3]

Other Candida Species: Caprylic acid has also shown efficacy against other clinically

relevant Candida species, including C. parapsilosis, C. glabrata, C. tropicalis, and the

emerging multidrug-resistant pathogen C. auris. In a wound biofilm model, a combination

ointment containing caprylic acid significantly reduced the viable organisms of all these

species.[4]

Filamentous Fungi (Molds): A Higher Threshold of
Resistance
Filamentous fungi, such as Aspergillus niger, generally exhibit greater resistance to caprylic

acid compared to yeasts.

Aspergillus niger: Direct MIC values for caprylic acid against A. niger are not well-established

in the literature, suggesting that its inhibitory effect is less potent. One study noted that

caprylic acid showed only partial inhibition of Aspergillus species at concentrations as high

as 150 µg/mL.[2] Other research on monoacylglycerols derived from coconut oil, which

contains caprylic acid, demonstrated an inhibition of spore germination and radial growth of

A. niger.[5] The more complex cell wall structure of molds, rich in chitin and glucans, may

contribute to this reduced susceptibility. Interestingly, other calcium salts, such as calcium

propionate, have been shown to inhibit the growth of various mold species, including
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Aspergillus spp., suggesting that the calcium ion may play a role in creating an unfavorable

environment for fungal growth.[6]

Dermatophytes: A Promising Area of Application
Dermatophytes, the fungi responsible for infections of the skin, hair, and nails, are also

susceptible to caprylic acid.

Trichophyton species: Studies have shown that caprylic acid derivatives have potent

membrane-disruptive actions against various fungal pathogens, including Trichophyton

species.[7] The lipophilic nature of caprylic acid makes it well-suited for topical applications

aimed at treating dermatophytosis.

Data Summary
The following table summarizes the available data on the antifungal activity of caprylic acid

against the discussed fungal strains. It is important to interpret this data with caution, as

experimental conditions can vary between studies.
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Fungal Strain Type MIC (µg/mL) MFC (µg/mL)
Observations
& References

Candida albicans Yeast 450 - 500
Not widely

reported

Strong inhibition

of growth, hyphal

formation, and

biofilms.

Candida spp.

(non-albicans)
Yeast

Not widely

reported

Not widely

reported

Effective in

reducing biofilm

viability.[4]

Aspergillus niger Mold
>150 (partial

inhibition)
Not determined

Significantly less

susceptible than

Candida species.

[2] Some

inhibition of

growth and spore

germination

noted with

related

compounds.[5]

Trichophyton

spp.
Dermatophyte

Not widely

reported

Not widely

reported

Demonstrates

membrane-

disruptive

activity.[7]

Experimental Protocols: A Guide to In Vitro
Evaluation
To ensure scientific integrity and reproducibility, the evaluation of antifungal agents must follow

standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides

guidelines for determining the MIC and Minimum Fungicidal Concentration (MFC).

Determination of Minimum Inhibitory Concentration
(MIC)
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The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism. The broth microdilution method is the standard procedure.

Causality Behind Experimental Choices:

Medium: RPMI-1640 is the standard medium for antifungal susceptibility testing as it is well-

defined and supports the growth of most clinically relevant fungi.

Inoculum Preparation: Standardizing the inoculum size is critical for reproducibility. A 0.5

McFarland standard ensures a consistent starting number of fungal cells.

Incubation: Incubation at 35°C for 24-48 hours provides optimal conditions for the growth of

most fungal pathogens.

Step-by-Step Protocol:

Inoculum Preparation: a. Culture the fungal strain on an appropriate agar medium (e.g.,

Sabouraud Dextrose Agar for yeasts and dermatophytes, Potato Dextrose Agar for molds) at

35°C for the appropriate duration. b. Harvest several colonies (for yeasts) or conidia (for

molds) and suspend them in sterile saline. c. Adjust the turbidity of the suspension to a 0.5

McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Further dilute the adjusted

suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³

CFU/mL in the test wells.

Preparation of Calcium Caprylate: a. Prepare a stock solution of calcium caprylate in a

suitable solvent (e.g., water with gentle heating, or DMSO). b. Perform serial two-fold

dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

MIC Determination: a. Add 100 µL of the diluted fungal inoculum to each well of the microtiter

plate containing 100 µL of the serially diluted calcium caprylate. b. Include a growth control

well (inoculum without the antifungal agent) and a sterility control well (medium only). c.

Incubate the plate at 35°C for 24-48 hours. d. The MIC is determined as the lowest

concentration of calcium caprylate at which there is no visible growth.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b13835145?utm_src=pdf-body
https://www.benchchem.com/product/b13835145?utm_src=pdf-body
https://www.benchchem.com/product/b13835145?utm_src=pdf-body
https://www.benchchem.com/product/b13835145?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13835145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay Analysis

Prepare Fungal Inoculum
(0.5 McFarland)

Inoculate Microtiter Plate

Serial Dilution of
Calcium Caprylate

Incubate at 35°C
(24-48h)

Read MIC
(No Visible Growth) Subculture from Clear Wells Read MFC

(≥99.9% Killing)

Click to download full resolution via product page

Figure 2: Workflow for MIC and MFC determination.

Determination of Minimum Fungicidal Concentration
(MFC)
The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction

in the number of viable microorganisms.

Step-by-Step Protocol:

Following MIC Determination: After reading the MIC, take an aliquot (e.g., 10-20 µL) from

each well that shows no visible growth.

Sub-culturing: Spread the aliquot onto an appropriate agar plate (e.g., Sabouraud Dextrose

Agar).

Incubation: Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the

control culture.

MFC Determination: The MFC is the lowest concentration of calcium caprylate that results

in no growth or a colony count that is ≥99.9% lower than the initial inoculum count.

Conclusion and Future Directions
Calcium caprylate, through its active component caprylic acid, demonstrates significant

antifungal activity, particularly against Candida species. Its primary mechanism of disrupting the
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fungal cell membrane, coupled with its ability to inhibit virulence factors like biofilm formation,

makes it a compelling agent for further investigation. While its efficacy against filamentous fungi

like Aspergillus niger appears to be lower, the potential contribution of the calcium ion to its

overall activity warrants further exploration.

Future research should focus on:

Conducting standardized MIC and MFC testing of calcium caprylate itself against a broader

panel of fungal pathogens, including a wider range of molds and dermatophytes.

Investigating the potential synergistic effects of calcium caprylate with conventional

antifungal drugs.

Elucidating the precise role of the calcium ion in the antifungal activity of calcium caprylate.

By continuing to build upon the existing body of knowledge with rigorous, standardized

experimental data, the scientific community can fully unlock the therapeutic potential of this

promising, naturally derived antifungal compound.

References
Bhattacharyya, A., et al. (2020). Mechanistic Insight Into the Antifungal Effects of a Fatty Acid
Derivative Against Drug-Resistant Fungal Infections. Frontiers in Microbiology, 11, 2125.
[Link]
Jadhav, A., et al. (2017). The Dietary Food Components Capric Acid and Caprylic Acid Inhibit
Virulence Factors in Candida albicans Through Multitargeting. Journal of Medicinal Food,
20(11), 1083–1090. [Link]
Bae, Y. S., & Rhee, M. S. (2019). Short-Term Antifungal Treatments of Caprylic Acid with
Carvacrol or Thymol Induce Synergistic 6-Log Reduction of Pathogenic Candida albicans by
Cell Membrane Disruption and Efflux Pump Inhibition. Cellular Physiology and Biochemistry,
53(2), 285–300. [Link]
Rosenblatt, J., et al. (2017). Caprylic and Polygalacturonic Acid Combinations for Eradication
of Microbial Organisms Embedded in Biofilm. Frontiers in Microbiology, 8, 1999. [Link]
Hosseinzadeh, R., et al. (2021). In-Vitro Antifungal Activity of Nano Encapsulated Caprylic
Acid and EFG1 Gene Expression Profile in Candida albicans. Infection Epidemiology and
Microbiology, 7(3), 229-236. [Link]
Akula, S., et al. (2021). Antifungal Efficacy of Lauric Acid and Caprylic Acid – Derivatives of
Virgin Coconut Oil against Candida Albicans. Biomedical and Biotechnology Research

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b13835145?utm_src=pdf-body
https://www.benchchem.com/product/b13835145?utm_src=pdf-body
https://www.benchchem.com/product/b13835145?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13835145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Journal, 5(2), 229. [Link]
Bhattacharyya, A., et al. (2020). Mechanistic Insight Into the Antifungal Effects of a Fatty Acid
Derivative Against Drug-Resistant Fungal Infections. Frontiers in Microbiology, 11. [Link]
Guimarães, A., & Venâncio, A. (2022). The Potential of Fatty Acids and Their Derivatives as
Antifungal Agents: A Review. Molecules, 27(5), 1644. [Link]
Pera, L. M., & Callieri, D. A. (1997). Influence of calcium on fungal growth, hyphal
morphology and citric acid production in Aspergillus niger. Folia Microbiologica, 42(6), 551–
556. [Link]
Guimarães, A., & Venâncio, A. (2022). The Potential of Fatty Acids and Their Derivatives as
Antifungal Agents: A Review. Molecules, 27(5), 1644. [Link]
Riháková, Z., et al. (2002). Inhibition of Aspergillus niger DMF 0801 by monoacylglycerols
prepared from coconut oil. Czech Journal of Food Sciences, 20(2), 48-52. [Link]
Riháková, Z., et al. (2002). Inhibition of Aspergillus niger DMF 0801 by monoacylglycerols
prepared from coconut oil. Czech Journal of Food Sciences, 20(2), 48-52. [Link]
Riháková, Z., et al. (2002). Inhibition of Aspergillus niger DMF 0801 by monoacylglycerols
prepared from coconut oil. Czech Journal of Food Sciences, 20(2), 48-52. [Link]
Pfaller, M. A., et al. (2002). Determination of Fungicidal Activities against Yeasts and Molds:
Lessons Learned from Bactericidal Testing and the Need for Standardization. Clinical
Microbiology Reviews, 15(4), 647–659. [Link]
Altuntaş, S., & Tumbay, E. (2014). In vitro characterization of Trichophyton rubrum and T.
mentagrophytes biofilms. Mycoses, 57(9), 583–591. [Link]
Birbir, M., & Dogu, S. (2003). The Evaluation of Antifungal Effect of Calcium Propionate on
Different Mold Species. GIDA, 28(5). [Link]
Boumaaza, B., et al. (2015). Effects of Two Salts Compounds on Mycelial Growth,
Sporulation, and Spore Germination of Six Isolates of Botrytis cinerea in the Western North
of Algeria. International Journal of Microbiology, 2015, 572626. [Link]
Brilhante, R. S. N., et al. (2021). Antagonistic Interactions in Onychomycosis: Antifungal
Activity of Extracts from Pure and Mixed Cultures of Candida parapsilosis and Trichophyton
spp. Journal of Fungi, 7(5), 398. [Link]
Clausen, C. A., & Yang, V. W. (2007). Curbing Indoor Mold Growth with Mold Inhibitors.
Forest Products Journal, 57(10), 302-306. [Link]
de Hoog, G. S., et al. (2017). Toward a Novel Multilocus Phylogenetic Taxonomy for the
Dermatophytes.
European Committee on Antimicrobial Susceptibility Testing. (2020). EUCAST Definitive
Document E.DEF 9.3.2. [Link]
FDA. (n.d.). Substances Added to Food (formerly EAFUS). U.S.
Leli, C., et al. (2018). Inhibition of Aspergillus spp. and Penicillium spp. by Fatty Acids and
Their Monoglycerides. Journal of Food Protection, 81(10), 1731-1737. [Link]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13835145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Birbir, M., & Dogu, S. (2003). The Evaluation of Antifungal Effect of Calcium Propionate on
Different Mold Species. GIDA, 28(5). [Link]
Murzyn, A., et al. (2010). Capric Acid Secreted by S. boulardii Inhibits C.
Rosenblatt, J., et al. (2015). Caprylic Acid and Glyceryl Trinitrate Combination for Eradication
of Biofilm. Antimicrobial Agents and Chemotherapy, 59(3), 1786–1788. [Link]
Rosenblatt, J., et al. (2025). The Antifungal Activity of a Polygalacturonic and Caprylic Acid
Ointment in an In Vitro, Three-Dimensional Wound Biofilm Model. Journal of Fungi, 11(3),
178. [Link]
Singh, A., et al. (2019). A new clade of Trichophyton mentagrophytes complex causing an
epidemic of dermatophytosis in India: A clinico-mycological and molecular study. Mycoses,
62(8), 694–703. [Link]
Taniwaki, M. H., et al. (2018). In Vitro Antifungal Susceptibility of Clinically Relevant Species
Belonging to Aspergillus Section Flavi. Antimicrobial Agents and Chemotherapy, 62(12),
e01439-18. [Link]
Taniwaki, M. H., et al. (2018). In Vitro Antifungal Susceptibility of Clinically Relevant Species
Belonging to Aspergillus Section Flavi. Antimicrobial Agents and Chemotherapy, 62(12),
e01439-18. [Link]
Wibowo, M. C., et al. (2020). Caprylic acid enhances hydroxyhexylitaconic acid production in
Aspergillus niger S17-5. Journal of Applied Microbiology, 130(6), 1972–1980. [Link]
Wibowo, M. C., et al. (2020). Caprylic acid enhances hydroxyhexylitaconic acid production in
Aspergillus niger S17-5. Journal of Applied Microbiology, 130(6), 1972–1980. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mjpath.org.my [mjpath.org.my]

2. researchgate.net [researchgate.net]

3. Capric Acid Secreted by S. boulardii Inhibits C. albicans Filamentous Growth, Adhesion
and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

4. Trichophyton spp. - Life Worldwide [en.fungaleducation.org]

5. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b13835145?utm_src=pdf-custom-synthesis
https://www.mjpath.org.my/2024/v46n1/aspergillus.pdf
https://www.researchgate.net/publication/6298820_Inhibition_of_Aspergillus_spp_and_Penicillium_spp_by_Fatty_Acids_and_Their_Monoglycerides
https://pmc.ncbi.nlm.nih.gov/articles/PMC2919387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2919387/
https://en.fungaleducation.org/trichophyton-spp/
https://www.researchgate.net/publication/323115912_Inhibition_of_Aspergillus_niger_DMF_0801_by_monoacylglycerols_prepared_from_coconut_oil
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13835145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. researchgate.net [researchgate.net]

7. Caprylic acid enhances hydroxyhexylitaconic acid production in Aspergillus niger S17-5 -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of Calcium Caprylate's
Antifungal Efficacy Across Diverse Fungal Strains]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13835145#comparing-the-effect-of-
calcium-caprylate-on-different-fungal-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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